(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyhept-6-enoic acid
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for the preparation of PMID2153213C1a are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions .
Chemical Reactions Analysis
PMID2153213C1a undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID2153213C1a has a wide range of scientific research applications. It is used in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its potential as a therapeutic agent . In biology, it is investigated for its effects on various biological pathways and molecular targets . In medicine, it is explored for its potential to treat various diseases . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of PMID2153213C1a involves its interaction with specific molecular targets and pathways . It is known to inhibit the activity of certain enzymes and proteins, leading to various biological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
PMID2153213C1a is compared with other similar compounds to highlight its uniqueness . Similar compounds include those with similar molecular structures and biological activities . The comparison helps in understanding the distinct properties and potential advantages of PMID2153213C1a over other compounds .
Properties
Molecular Formula |
C24H24FNO4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C24H24FNO4/c1-16-22(12-11-20(27)13-21(28)14-24(29)30)23(17-7-9-18(25)10-8-17)15-26(16)19-5-3-2-4-6-19/h2-12,15,20-21,27-28H,13-14H2,1H3,(H,29,30)/b12-11+/t20-,21-/m1/s1 |
InChI Key |
FQMQFMROIGKGDU-LKWCPCFXSA-N |
Isomeric SMILES |
CC1=C(C(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC1=C(C(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
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